molecular formula C7H9NO4 B11815353 3-Isopropoxyisoxazole-5-carboxylic acid CAS No. 1086391-25-4

3-Isopropoxyisoxazole-5-carboxylic acid

Cat. No.: B11815353
CAS No.: 1086391-25-4
M. Wt: 171.15 g/mol
InChI Key: CGTOXERUNSOEKY-UHFFFAOYSA-N
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Description

3-Isopropoxyisoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 3-isopropoxyisoxazole-5-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of alkynes with nitrile oxides. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxyisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes.

    Reduction: Formation of amines.

    Substitution: Introduction of different substituents at the 3 or 5 positions of the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Propargylamines can be oxidized to oximes using reagents like CuCl.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Isopropoxyisoxazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-isopropoxyisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, isoxazole derivatives have been shown to act as selective agonists or inhibitors of various enzymes and receptors. The exact pathways and targets can vary depending on the specific structure and substituents of the compound .

Comparison with Similar Compounds

  • 5-Isopropylisoxazole-3-carboxylic acid
  • 3-Isopropylpyrazole-5-carboxylic acid

Comparison: 3-Isopropoxyisoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

CAS No.

1086391-25-4

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

3-propan-2-yloxy-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H9NO4/c1-4(2)11-6-3-5(7(9)10)12-8-6/h3-4H,1-2H3,(H,9,10)

InChI Key

CGTOXERUNSOEKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NOC(=C1)C(=O)O

Origin of Product

United States

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